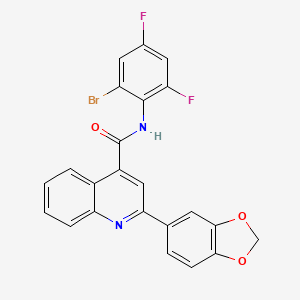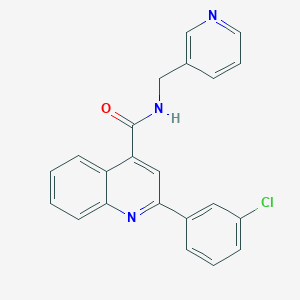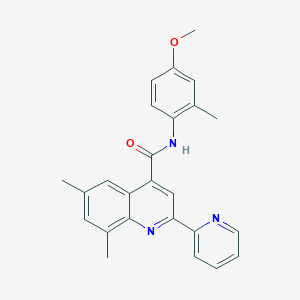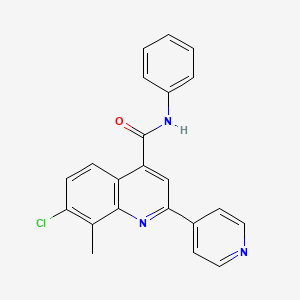
7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide
説明
7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential use as an anti-malarial drug due to its ability to inhibit the growth of the Plasmodium parasite. In addition, CQ has also been investigated for its potential use in the treatment of other diseases such as cancer and autoimmune disorders.
作用機序
7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide works by inhibiting the heme detoxification process in the Plasmodium parasite. The parasite takes up hemoglobin from the host red blood cells and digests it to release heme, which is toxic to the parasite. The parasite then converts heme into an insoluble crystal called hemozoin, which is non-toxic. 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide works by inhibiting the formation of hemozoin, leading to the accumulation of toxic heme and subsequent death of the parasite.
Biochemical and Physiological Effects:
7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It can inhibit autophagy, a process that plays a key role in cancer cell survival. It can also modulate the immune system by inhibiting the production of pro-inflammatory cytokines. In addition, 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory effects and can inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
実験室実験の利点と制限
One advantage of using 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit autophagy, which makes it a useful tool for studying the role of autophagy in various biological processes. Another advantage is its ability to modulate the immune system, which makes it a useful tool for studying the immune response to various stimuli. However, one limitation of using 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its potential toxicity, which can affect the results of the experiments.
将来の方向性
There are several potential future directions for research on 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide. One direction is the development of new derivatives of 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide that have improved anti-malarial activity and reduced toxicity. Another direction is the investigation of the potential use of 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide in the treatment of other diseases such as cancer and autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide and to identify new targets for its use in the treatment of various diseases.
科学的研究の応用
7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its anti-malarial properties. It works by inhibiting the heme detoxification process in the Plasmodium parasite, leading to the accumulation of toxic heme and subsequent death of the parasite. In addition, 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide has also been investigated for its potential use in the treatment of other diseases such as cancer and autoimmune disorders. Studies have shown that 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide can inhibit autophagy, a process that plays a key role in cancer cell survival, and can also modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
7-chloro-8-methyl-N-phenyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-14-19(23)8-7-17-18(22(27)25-16-5-3-2-4-6-16)13-20(26-21(14)17)15-9-11-24-12-10-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRAMPMVRBBMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=CC=CC=C3)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




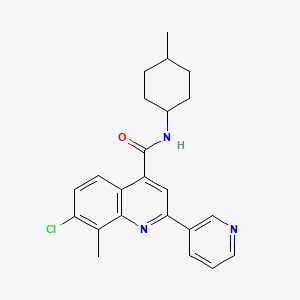
![7-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504202.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504206.png)
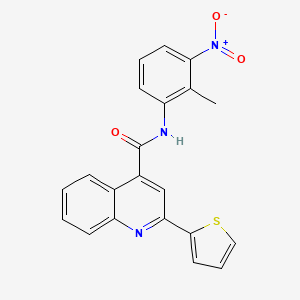
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline](/img/structure/B3504216.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3504223.png)
![N-[2-(aminocarbonyl)phenyl]-2-(2-chlorophenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B3504250.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504252.png)
![ethyl 5-acetyl-2-({[6,8-dimethyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B3504258.png)
